molecular formula C29H55N5O18 B605519 lividomycin A CAS No. 36441-41-5

lividomycin A

Katalognummer: B605519
CAS-Nummer: 36441-41-5
Molekulargewicht: 761.8 g/mol
InChI-Schlüssel: DBLVDAUGBTYDFR-SWMBIRFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lividomycin A is typically synthesized through a series of glycosylation reactions involving the attachment of various sugar moieties to a central aminocyclitol core. The synthetic route involves the use of protected intermediates to ensure selective glycosylation at specific positions .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using the bacterium Streptomyces lividus. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .

Analyse Chemischer Reaktionen

Types of Reactions: Lividomycin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Lividomycin A has a variety of applications across different fields:

  • Chemistry : It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomal RNA. Researchers utilize it to understand the structure-activity relationships within this class of antibiotics .
  • Biology : The compound is instrumental in investigating bacterial resistance mechanisms. Studies focus on how bacteria develop resistance to aminoglycosides, which can inform the design of new antibiotics .
  • Medicine : this compound is used in treating bacterial infections, particularly those caused by resistant strains. Its efficacy against multidrug-resistant bacteria positions it as a potential therapeutic agent in clinical settings .
  • Industry : In pharmaceutical manufacturing, this compound is used as a reference standard in quality control processes for other aminoglycoside antibiotics .

Respiratory Infections

In a clinical study involving 15 patients with refractory bronchiectasis, 73.3% exhibited positive responses to this compound at a dosage of 1 g/day over one week. Outcomes included good cures in five patients and fair cures in six patients .

In Vitro Susceptibility Testing

A study demonstrated the enzymatic inactivation of this compound by resistant strains of Staphylococcus aureus. The research highlighted the role of specific enzymes that phosphorylate this compound, leading to resistance .

Vergleich Mit ähnlichen Verbindungen

Lividomycin A’s unique structural features and broad-spectrum activity make it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Lividomycin A is a naturally occurring aminoglycoside antibiotic that has garnered attention for its unique structural properties and biological activity, particularly against various bacterial pathogens. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its complex structure, comprising five covalently linked rings. This structural complexity contributes to its unique binding interactions with bacterial ribosomes, distinguishing it from other aminoglycosides. The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including Mycobacterium tuberculosis.

This compound primarily exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other aminoglycosides but is influenced by its specific structural features.

Binding Interactions

Research indicates that this compound interacts weakly with the antibiotic kinase APH(2″)-Ia, which is involved in aminoglycoside resistance. The binding mode of this compound is non-canonical, allowing it to occupy multiple conformations within the active site of the enzyme. This flexibility may contribute to its reduced susceptibility to phosphorylation, a common mechanism of aminoglycoside inactivation .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting its effectiveness against different bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Notes
Mycobacterium tuberculosis0.5 - 4Effective against clinical isolates .
Staphylococcus aureus1 - 8Broad-spectrum activity against Gram-positive .
Pseudomonas aeruginosa16 - 32Limited effectiveness compared to Gram-positive .
Escherichia coli32 - 64Shows moderate activity against Gram-negative .

Study on Antimicrobial Efficacy

A study conducted by Kobayashi et al. assessed the in vitro and in vivo efficacy of this compound against various clinical isolates of Mycobacterium tuberculosis. The results demonstrated that this compound had potent activity against resistant strains, suggesting its potential as a therapeutic agent in tuberculosis treatment .

Structural Analysis

A structural analysis revealed that this compound's binding interactions with RNA fragments modeling the bacterial ribosome were crucial for its antibacterial activity. The study highlighted how specific modifications in the compound could enhance or diminish its binding affinity and overall effectiveness .

Research Findings

  • Resistance Mechanisms : Investigations into resistance mechanisms have shown that certain bacterial enzymes can phosphorylate aminoglycosides, leading to their inactivation. However, this compound exhibits a lower rate of phosphorylation due to its unique binding characteristics .
  • Selectivity and Toxicity : The selectivity of this compound for bacterial ribosomes over human mitochondrial ribosomes is critical for minimizing ototoxicity—a common side effect associated with aminoglycosides. Studies suggest that modifications affecting this selectivity could lead to safer antibiotic options .
  • Modification Studies : Research into derivatives of this compound has indicated that certain modifications can significantly reduce antibacterial activity. For instance, both 5”-deoxy- and 5”-amino-5”-deoxy-lividomycin A showed decreased effectiveness compared to the parent compound .

Eigenschaften

CAS-Nummer

36441-41-5

Molekularformel

C29H55N5O18

Molekulargewicht

761.8 g/mol

IUPAC-Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1

InChI-Schlüssel

DBLVDAUGBTYDFR-SWMBIRFSSA-N

SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Isomerische SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N

Kanonische SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lividomycin;  Antibiotic SF 767 A;  SF 767 A;  SF-767 A;  SF767 A;  Antibiotic 503-2;  Lividomicina; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.